molecular formula C11H11N3O B1349333 4-(4-Methoxyphenyl)pyrimidin-2-amine CAS No. 99844-02-7

4-(4-Methoxyphenyl)pyrimidin-2-amine

Cat. No. B1349333
CAS RN: 99844-02-7
M. Wt: 201.22 g/mol
InChI Key: GHSMJZASRNAUBJ-UHFFFAOYSA-N
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Scientific Research Applications

Antimicrobial and Antiproliferative Agents

  • Scientific Field: Medicinal Chemistry
  • Application Summary: This compound has been used in the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, which have shown promising antimicrobial and antiproliferative activities .
  • Methods of Application: The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental). The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
  • Results: The results revealed that compounds d1, d2, and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .

Anticancer Agent

  • Scientific Field: Pharmaceutical Chemistry
  • Application Summary: This compound has been used in the synthesis of N-(4-methoxyphenylamino)-2-methyl benzo-, pyrido- or pyrazino-thieno [3,2-d]pyrimidin-4-amine derivatives. These heteroaromatic systems were envisioned as potent bioisosteric analogues of MPC-6827, an anticancer agent previously developed until phase II clinical studies .
  • Methods of Application: Efficient microwave-assisted chemical processes were applied to the synthesis of these derivatives .
  • Results: At the tested concentrations (5 and 10 µM), thieno [3,2-d]pyrimidin-4-amines 4a and 4c exhibited an inhibitory effect similar to MPC-6827 on human colorectal cancer cell proliferation .

Antiviral Agent

  • Scientific Field: Pharmaceutical Chemistry
  • Application Summary: Pyrimidines, including “4-(4-Methoxyphenyl)pyrimidin-2-amine”, are an important class of heterocyclic compounds, which show a wide range of pharmacological activities such as antiviral .
  • Methods of Application: The specific methods of application or experimental procedures for this application are not detailed in the source .
  • Results: The specific results or outcomes obtained for this application are not detailed in the source .

Antitubercular Agent

  • Scientific Field: Pharmaceutical Chemistry
  • Application Summary: Pyrimidines, including “4-(4-Methoxyphenyl)pyrimidin-2-amine”, are an important class of heterocyclic compounds, which show a wide range of pharmacological activities such as antitubercular .
  • Methods of Application: The specific methods of application or experimental procedures for this application are not detailed in the source .
  • Results: The specific results or outcomes obtained for this application are not detailed in the source .

Antihypertensive Agent

  • Scientific Field: Pharmaceutical Chemistry
  • Application Summary: Pyrimidines, including “4-(4-Methoxyphenyl)pyrimidin-2-amine”, are an important class of heterocyclic compounds, which show a wide range of pharmacological activities such as antihypertensive .
  • Methods of Application: The specific methods of application or experimental procedures for this application are not detailed in the source .
  • Results: The specific results or outcomes obtained for this application are not detailed in the source .

Tubulin Polymerization Inhibitor

  • Scientific Field: Pharmaceutical Chemistry
  • Application Summary: A novel series of 4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines were designed, synthesized, and evaluated for their anticancer activities. Most of the synthesized compounds exhibited moderate to high antiproliferative activity in comparison to the standard drug cisplatin .
  • Methods of Application: Efficient microwave-assisted chemical processes were applied to the synthesis of these derivatives .
  • Results: Among them, 5i bearing ethoxy at the 4-position of the phenyl was found to be the most active on MCF-7 and HepG2 cancer cell lines, with IC 50 values of 3.77±0.36 and 3.83±0.26 µM, respectively .

Future Directions

There are no specific future directions available for “4-(4-Methoxyphenyl)pyrimidin-2-amine”. However, the field of pyrimidine derivatives is an active area of research, with potential applications in various areas such as anti-inflammatory agents3.


Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to the relevant scientific literature and safety data sheets.


properties

IUPAC Name

4-(4-methoxyphenyl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-15-9-4-2-8(3-5-9)10-6-7-13-11(12)14-10/h2-7H,1H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHSMJZASRNAUBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40370693
Record name 4-(4-methoxyphenyl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methoxyphenyl)pyrimidin-2-amine

CAS RN

99844-02-7
Record name 4-(4-methoxyphenyl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
AH Moustafa, WW Ahmed, A Khodairy… - Journal of Molecular …, 2021 - Elsevier
Carboximidamides 4-10 and 4,5-dihydro-1H-imidazol-2-amines 11, 12 linked with pyrimidine moiety were obtained via reaction of N-(pyrimidin-2-yl)cyanamides 1-3 with amines such as…
Number of citations: 3 www.sciencedirect.com
H Liao, Z Li - ChemistrySelect, 2023 - Wiley Online Library
An efficient method for the synthesis of 4‐arylpyrimidin‐2‐amines by the reactions of various aromatic aldehydes, guanidine and calcium carbide through one‐pot three‐component …
MB Gürdere, E Kamo, AŞ YAĞLIOĞLU… - Turkish Journal of …, 2017 - journals.tubitak.gov.tr
A series of 1, 4-phenylene-bis-chalcones 3a-3h were synthesized by the reaction of terephthalaldehyde with substituted arylketones in this study. The novel 1, 4-phenylene-bis-…
Number of citations: 12 journals.tubitak.gov.tr
J Xu, H Li, X Wang, J Huang, S Li, C Liu, R Dong… - European Journal of …, 2020 - Elsevier
Specific inhibition of CDK9 is considered a promising strategy for developing effective anticancer therapeutics. However, most of the reported CDK9 inhibitors are still at an early stage …
Number of citations: 33 www.sciencedirect.com
S Fatima, VP Pandey, SS Bisht, RP Tripathi - Molecular diversity, 2011 - Springer
An access to different glycohybrids involving nucleophilic addition of N- and C-nucleophiles to the butenonyl glycosides followed by cyclization and subsequent reactions is reported. In …
Number of citations: 2 link.springer.com
A Fedinchyk, M Herasymchuk… - European Journal of …, 2022 - Wiley Online Library
Efficient approaches to the gram‐scale synthesis of fluorinated pyrazoles and pyrimidines bearing saturated (hetero)cyclic substituents are described. The methods rely on the …
R Eskandrani, LS Al-Rasheed, SA Ansari, AH Bakheit… - Molecules, 2023 - mdpi.com
Cyclin-dependent kinases (CDKs) are promising targets in chemotherapy. In this study, we report a series of 2-anilinopyrimidine derivatives with CDK inhibitory activity. Twenty-one …
Number of citations: 4 www.mdpi.com
RM Maheswari, A Ponnuswamy - 2023 - researchsquare.com
Nitrogen-containing organic compounds play very vital roles in the research areas of organic chemistry, medicinal chemistry, and pesticidal chemistry. In recent times, the chemistry of …
Number of citations: 0 www.researchsquare.com
RS Chavan, HN More, AV Bhosale
Number of citations: 0

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